molecular formula C11H10N4S B5491387 4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile

4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile

Cat. No.: B5491387
M. Wt: 230.29 g/mol
InChI Key: XTTFSWQQEXEZOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a benzonitrile group attached to a triazole ring via a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with hydrazine hydrate.

    Thioether Formation: The triazole ring is then reacted with a suitable alkylating agent, such as methyl iodide, to introduce the thioether linkage.

    Attachment of the Benzonitrile Group: The final step involves the nucleophilic substitution reaction of the thioether intermediate with 4-chlorobenzonitrile under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the design of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new polymers and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile: Similar structure with a different substitution pattern on the triazole ring.

    4-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile: Contains a phenyl group instead of a methyl group on the triazole ring.

Uniqueness

4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzonitrile group also distinguishes it from other triazole derivatives, potentially enhancing its binding affinity and specificity in biological systems.

Properties

IUPAC Name

4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4S/c1-8-13-11(15-14-8)16-7-10-4-2-9(6-12)3-5-10/h2-5H,7H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTFSWQQEXEZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)SCC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199509
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.